1-(8-{[(3-chlorophenyl)carbamoyl]methoxy}quinolin-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(8-{[(3-chlorophenyl)carbamoyl]methoxy}quinolin-2-yl)piperidine-4-carboxamide is an organic compound that features a quinoline moiety linked to a piperidine ring via a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-{[(3-chlorophenyl)carbamoyl]methoxy}quinolin-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through a series of reactions, including cyclization and functional group modifications. The piperidine ring is then introduced through a coupling reaction, often using reagents such as carbamoyl chlorides and amines under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(8-{[(3-chlorophenyl)carbamoyl]methoxy}quinolin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated quinoline derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives.
Scientific Research Applications
1-(8-{[(3-chlorophenyl)carbamoyl]methoxy}quinolin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(8-{[(3-chlorophenyl)carbamoyl]methoxy}quinolin-2-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures, such as chloroquine and quinine.
Piperidine Derivatives: Compounds with piperidine rings, such as piperidine-4-carboxylic acid and piperidine-4-carboxamide.
Uniqueness
1-(8-{[(3-chlorophenyl)carbamoyl]methoxy}quinolin-2-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[8-[2-(3-chloroanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3/c24-17-4-2-5-18(13-17)26-21(29)14-31-19-6-1-3-15-7-8-20(27-22(15)19)28-11-9-16(10-12-28)23(25)30/h1-8,13,16H,9-12,14H2,(H2,25,30)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIVTLQMUHMAJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC(=CC=C4)Cl)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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